3-Fluoro-4-methoxymandelic acid molecular weight and formula
3-Fluoro-4-methoxymandelic acid molecular weight and formula
An In-Depth Technical Guide to 3-Fluoro-4-methoxymandelic Acid: A Core Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxymandelic acid, a fluorinated aromatic α-hydroxy acid of significant interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to detail its physicochemical properties, plausible synthetic routes, analytical methodologies, and its strategic importance as a building block for novel therapeutics. The strategic incorporation of a fluorine atom onto the 4-methoxymandelic acid scaffold is discussed in the context of its potential to enhance pharmacokinetic and pharmacodynamic properties, a cornerstone of modern pharmaceutical design.
Introduction: The Strategic Value of Fluorination in Mandelic Acid Scaffolds
Mandelic acid and its derivatives represent a class of aromatic α-hydroxy acids that are pivotal scaffolds in synthetic and medicinal chemistry.[1][2] Their utility stems from a unique molecular architecture that combines an aromatic ring, a carboxylic acid group, and a stereogenic α-hydroxyl center, offering a rich platform for chemical modification and stereochemical control.[1][2]
The strategic introduction of fluorine into drug candidates is a well-established and powerful tactic in medicinal chemistry.[3] Judicious placement of fluorine can profoundly influence a molecule's physicochemical and biological properties, including:
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Metabolic Stability: The strength of the carbon-fluorine bond can block sites susceptible to metabolic oxidation, thereby increasing the molecule's half-life.
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Potency and Selectivity: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and modulate binding interactions with target proteins.[3]
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Lipophilicity and Permeability: Fluorine substitution can enhance a compound's ability to cross biological membranes, a critical factor for bioavailability and reaching intracellular targets.
3-Fluoro-4-methoxymandelic acid combines the versatile mandelic acid core with the strategic benefits of a fluorine substituent. This positions it as a high-value building block for creating next-generation therapeutics with potentially superior drug-like properties.[1][4]
Molecular Profile and Physicochemical Properties
The fundamental properties of 3-Fluoro-4-methoxymandelic acid are derived from its constituent functional groups.
Chemical Structure and Formula
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Chemical Name: 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetic acid
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Molecular Formula: C₉H₉FO₄
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Molecular Weight: 200.17 g/mol
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Key Structural Features:
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A central chiral carbon (α-carbon) bonded to a hydroxyl group.
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A carboxylic acid moiety.
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A phenyl ring substituted with a fluorine atom at the C3 position and a methoxy group at the C4 position.
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Predicted Physicochemical Data
The following table summarizes the core physicochemical properties of 3-Fluoro-4-methoxymandelic acid and its close, non-fluorinated or structurally related analogues for comparison.
| Property | 3-Fluoro-4-methoxymandelic Acid | 4-Methoxymandelic Acid[5] | 3-Fluoro-4-methoxyphenylacetic Acid[6][7] |
| Molecular Formula | C₉H₉FO₄ | C₉H₁₀O₄ | C₉H₉FO₃ |
| Molecular Weight | 200.17 g/mol | 182.17 g/mol | 184.16 g/mol |
| Key Difference | Target Molecule | Lacks fluorine | Lacks α-hydroxyl group |
| Predicted XLogP3 | ~1.5 | 0.6 | 1.46 |
| Predicted pKa | ~3.1 (Carboxylic Acid) | ~3.3 | ~4.0 |
| Hydrogen Bond Donors | 2 (OH, COOH) | 2 (OH, COOH) | 1 (COOH) |
| Hydrogen Bond Acceptors | 4 (4xO, F) | 4 (4xO) | 3 (3xO, F) |
Note: Values for 3-Fluoro-4-methoxymandelic acid are estimated based on chemical principles and data from analogues. XLogP3 is a measure of lipophilicity.
The introduction of fluorine is expected to increase lipophilicity (higher XLogP3) and acidity (lower pKa) compared to its non-fluorinated counterpart, 4-methoxymandelic acid. These modulations are critical for influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis and Manufacturing Pathways
While a specific, validated synthesis for 3-Fluoro-4-methoxymandelic acid is not prominently published, two logical and robust synthetic strategies can be proposed based on established organic chemistry reactions and analogous preparations.
Pathway A: Cyanohydrin Formation and Hydrolysis
This classic two-step approach is a reliable method for constructing α-hydroxy acids from aldehydes. The causality behind this pathway lies in the nucleophilic addition of cyanide to the electrophilic carbonyl carbon, followed by the robust hydrolysis of the nitrile to a carboxylic acid.
Starting Material: 3-Fluoro-4-methoxybenzaldehyde[8][9]
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Step 1: Nucleophilic Addition to form the Cyanohydrin. The aldehyde is reacted with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), to form the intermediate 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetonitrile. This reaction is typically performed in a buffered aqueous or alcoholic solution.
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Step 2: Acid-Catalyzed Hydrolysis. The resulting cyanohydrin is then subjected to strong acidic conditions (e.g., concentrated HCl or H₂SO₄) and heated. The nitrile group is hydrolyzed to a carboxylic acid, yielding the final product, 3-Fluoro-4-methoxymandelic acid.
Caption: Synthesis via Cyanohydrin Formation and Hydrolysis.
Pathway B: Electrophilic Aromatic Substitution with Glyoxylic Acid
This pathway is analogous to the improved, high-yield synthesis of DL-4-Hydroxy-3-methoxymandelic acid (VMA).[10] It relies on the electrophilic addition of glyoxylic acid to an activated aromatic ring.
Starting Material: 2-Fluoro-1-methoxybenzene (3-Fluoroanisole)
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Step 1: Alkaline Condensation. 3-Fluoroanisole is dissolved in a cold, concentrated alkaline solution (e.g., NaOH). An ice-cold aqueous solution of glyoxylic acid is then added slowly with vigorous stirring, maintaining a low temperature (0 to -5 °C). The methoxy group activates the benzene ring, directing the electrophilic glyoxylic acid to the para position to form the desired product. This one-step condensation provides a direct and potentially high-yield route.[10]
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